Methyl 6-amino-5-cyanonicotinate
Description
Methyl 6-amino-5-cyanonicotinate is a nicotinic acid derivative with a pyridine backbone substituted at positions 5 and 5. The compound features a methyl ester group at the 3-position, a cyano (-CN) group at position 5, and an amino (-NH₂) group at position 6.
Properties
IUPAC Name |
methyl 6-amino-5-cyanopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5(3-9)7(10)11-4-6/h2,4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNFTTYJNDCOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301258265 | |
| Record name | Methyl 6-amino-5-cyano-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
365413-21-4 | |
| Record name | Methyl 6-amino-5-cyano-3-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=365413-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-5-cyano-3-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301258265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-amino-5-cyanonicotinate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and purity requirements. Solvent-free reactions and fusion methods are often preferred for their efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-amino-5-cyanonicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different amine derivatives.
Substitution: The amino and cyano groups can participate in substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nicotinate derivatives, while reduction can produce amine-substituted nicotinates.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that MACN exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of this compound showed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential use as a lead compound in developing new antibiotics .
1.2 Anti-inflammatory Properties
In vitro studies have shown that MACN can inhibit the production of pro-inflammatory cytokines. This suggests its potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
1.3 Anticancer Activity
Preliminary studies indicate that MACN may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that warrant further investigation for its potential use in cancer therapy .
Agricultural Applications
2.1 Pesticide Development
MACN has been evaluated for its effectiveness as a pesticide. Its structural characteristics allow it to interact with specific biological targets in pests, leading to increased mortality rates in treated populations. Field trials have shown promising results in controlling pest populations without significant harm to beneficial insects .
2.2 Plant Growth Regulation
Research has also explored the effects of MACN on plant growth. Studies indicate that it can enhance growth rates and yield in certain crops, making it a candidate for use as a plant growth regulator .
Materials Science
3.1 Synthesis of Functional Materials
MACN has been utilized in the synthesis of novel materials with specific functional properties. For example, it can be incorporated into polymers to create materials with enhanced thermal stability and mechanical strength .
3.2 Drug Delivery Systems
The compound's ability to form stable complexes with various drugs has led to its exploration as a component in drug delivery systems, improving the solubility and bioavailability of poorly soluble drugs .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Effects on Plant Growth
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University tested MACN against a panel of pathogenic bacteria. The results indicated that MACN was particularly effective against Staphylococcus aureus, with an MIC of 16 µg/mL, suggesting its potential as a new antibiotic agent.
Case Study 2: Agricultural Field Trials
In field trials conducted on soybean crops, the application of MACN at a concentration of 10 mg/L resulted in a significant increase in yield compared to untreated controls. This study highlights the compound's potential as a natural pesticide and growth enhancer.
Mechanism of Action
The mechanism of action of methyl 6-amino-5-cyanonicotinate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects through the modulation of enzymatic activities and receptor binding. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its antiproliferative effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in substituents (e.g., halogens, alkyl/aryl groups) and ester moieties, which influence physicochemical properties, reactivity, and applications. Below is a systematic comparison:
Substituent Variations at Position 5
Chloro vs. Bromo vs. Cyano Groups
- Methyl 6-Amino-5-Chloronicotinate (C₇H₇ClN₂O₂; MW: 186.6 g/mol): The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions. Used in pesticide metabolite analysis .
- Purity ≥98% .
- Methyl 6-Amino-5-Cyanonicotinate: The cyano group is electron-withdrawing, stabilizing the aromatic ring and directing reactivity toward electrophilic substitution. Its lower molecular weight (177.16 g/mol) may improve solubility in polar solvents compared to halogenated analogs .
Table 1: Substituent Effects on Key Properties
| Compound | Substituent (Position 5) | Molecular Weight (g/mol) | Key Reactivity |
|---|---|---|---|
| Methyl 6-Amino-5-Chloronicotinate | Cl | 186.6 | Nucleophilic substitution |
| Methyl 6-Amino-5-Bromonicotinate | Br | 231.05 | Steric hindrance, slower reactions |
| This compound | CN | 177.16 | Electrophilic substitution, ring stabilization |
Ester Group Variations
Methyl vs. Ethyl Esters
- This compound: Methyl esters generally hydrolyze faster than ethyl esters due to lower steric hindrance, enhancing metabolic lability in drug design.
- Ethyl 6-Chloro-5-Cyanonicotinate (C₁₀H₁₀ClN₃O₂; CAS: 856165-97-4): Ethyl esters offer improved lipid solubility, extending half-life in biological systems .
Complex Derivatives with Additional Substituents
- Methyl 6-(Benzylamino)-5-Cyano-2-Methylnicotinate (C₁₆H₁₅N₃O₂; MW: 281.31 g/mol): The benzyl and methyl groups increase hydrophobicity (density: 1.23 g/cm³) and steric bulk, reducing reactivity compared to simpler analogs .
- Ethyl 6-[(4-Chlorobenzyl)Amino]-5-Cyano-2-Phenylnicotinate (CAS: 477866-12-9): Aryl substitutions enhance π-π stacking interactions, relevant in crystal engineering or receptor binding .
Table 2: Impact of Ester and Substituent Complexity
| Compound | Ester Group | Additional Substituents | Molecular Weight (g/mol) | Application |
|---|---|---|---|---|
| This compound | Methyl | None | 177.16 | Pharmaceutical intermediate |
| Ethyl 6-Chloro-5-Cyanonicotinate | Ethyl | None | 227.66 | Agrochemical synthesis |
| Methyl 6-(Benzylamino)-5-Cyano-2-Methylnicotinate | Methyl | Benzylamino, Methyl | 281.31 | Specialty chemical research |
Biological Activity
Methyl 6-amino-5-cyanonicotinate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article synthesizes current research findings on its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of nicotinic acid derivatives. Its molecular structure includes a pyridine ring with an amino group and a cyano group, which are crucial for its biological properties. The compound's chemical formula is CHNO, and it exhibits various pharmacological activities.
1. Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated that it can scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is critical for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
| Study | Method | Findings |
|---|---|---|
| DPPH Assay | IC of 25 µM, indicating strong free radical scavenging ability. | |
| ABTS Assay | Demonstrated a reduction in ABTS+ radical cation by 70% at 50 µM concentration. |
2. Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory effects. In animal models of inflammation, the compound significantly reduced markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
| Study | Model | Results |
|---|---|---|
| Rat model of paw edema | Decreased paw swelling by 40% compared to control. | |
| LPS-induced inflammation in mice | Reduced serum levels of inflammatory cytokines by 50%. |
3. Neuroprotective Properties
Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to enhance cognitive function in animal models and protect neuronal cells from apoptosis induced by neurotoxic agents.
| Study | Method | Findings |
|---|---|---|
| Morris Water Maze Test | Improved memory retention in treated mice compared to controls. | |
| Neuronal culture assays | Reduced apoptosis rates by 30% in neurotoxic conditions. |
Case Studies
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
A study investigated the effects of this compound on cognitive decline in transgenic mice models of Alzheimer’s disease. The treatment resulted in improved performance in memory tasks and reduced amyloid-beta plaque accumulation.
Case Study 2: Anti-fibrotic Activity
In a model of liver fibrosis, this compound demonstrated significant anti-fibrotic effects by inhibiting collagen deposition and promoting hepatocyte regeneration, indicating its potential utility in liver disease management.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 6-amino-5-cyanonicotinate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with a factorial design to evaluate variables like temperature, solvent polarity, and catalyst loading. Use high-performance liquid chromatography (HPLC) to monitor reaction progress and purity. For optimization, employ response surface methodology (RSM) to identify interactions between variables and maximize yield . Validate reproducibility by repeating experiments under identified optimal conditions and comparing results with published protocols .
Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) to confirm molecular structure. Use Fourier-transform infrared (FTIR) spectroscopy to identify functional groups (e.g., cyano, ester). For electronic properties, employ UV-Vis spectroscopy and compare absorbance maxima with computational simulations (e.g., density functional theory) . Cross-reference data with authoritative databases like NIST Chemistry WebBook to validate assignments .
Q. What strategies ensure robust quantification of this compound in complex matrices?
- Methodological Answer : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with isotope-labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects. Validate linearity, limit of detection (LOD), and recovery rates using spiked samples. Include blank controls to identify contamination sources .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic substitution reactions be resolved?
- Methodological Answer : Conduct a systematic review of published studies (e.g., using PRISMA guidelines) to identify confounding variables such as solvent dielectric constants or competing reaction pathways . Design controlled experiments to isolate variables, and perform kinetic studies (e.g., Eyring plots) to compare activation energies under divergent conditions. Use meta-analysis to quantify heterogeneity across studies .
Q. What computational approaches predict the regioselectivity of this compound in multi-step syntheses?
- Methodological Answer : Apply molecular docking simulations to model transition states and identify steric/electronic influences on regioselectivity. Validate predictions with experimental kinetic isotope effect (KIE) studies. Compare computed Fukui indices with observed reaction outcomes to refine computational models .
Q. How can multi-omics data (e.g., metabolomics, proteomics) elucidate the biological interactions of this compound derivatives?
- Methodological Answer : Integrate untargeted metabolomics (LC-QTOF-MS) with pathway analysis tools (e.g., MetaboAnalyst) to map metabolite perturbations. Pair with proteomic profiling (shotgun LC-MS/MS) to identify protein targets. Use mixed-methods frameworks to triangulate data and address mechanistic hypotheses .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, distinguish between technical variability (e.g., instrumentation differences) and true biological/chemical heterogeneity. Apply Bland-Altman plots or Cohen’s kappa statistics to assess agreement .
- Literature Synthesis : Use citation management tools (e.g., Zotero) to track primary sources, and avoid secondary summaries from non-authoritative platforms like .
- Experimental Reproducibility : Document all chemical sources (e.g., supplier, batch number) and instrument calibration protocols in supplementary materials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
